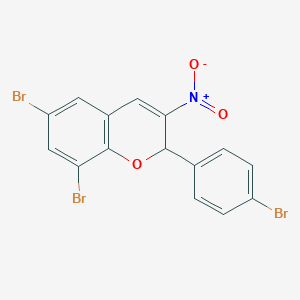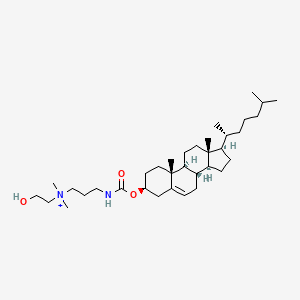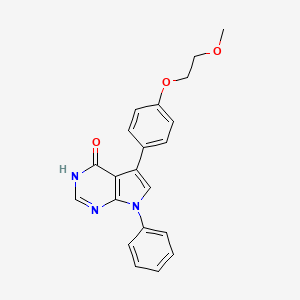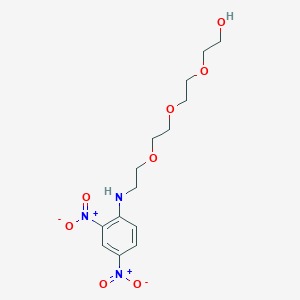
DYRKi
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DYRKi is a novel nontoxic and selective DYRK1 inhibitor.
Applications De Recherche Scientifique
1. Role in Neuronal Development and Brain Physiology
DYRK1A, a protein kinase, plays critical roles in neuronal development and adult brain physiology. Its elevated levels are associated with neurodegenerative diseases and neurobiological alterations in Down syndrome, highlighting the importance of understanding its molecular mechanisms and regulatory controls (Becker & Sippl, 2011).
2. Inhibitors as Potential Therapeutics
The development of selective DYRK1A inhibitors, such as INDY and its prodrug form, proINDY, has been explored for their therapeutic potential. These inhibitors have shown effectiveness in reversing aberrant tau-phosphorylation and rescuing neurodevelopmental defects in various models, suggesting their potential application in treating neurodegenerative diseases like Alzheimer's and Down syndrome (Ogawa et al., 2010).
3. Impact on Cell Cycle and Cancer Therapeutics
DYRK1A's role in the regulation of cell cycle progression by affecting tumor suppressors and oncogenes positions it as a potential cancer therapeutic target. Its dual role in neurodevelopment and cancer highlights the importance of developing selective synthetic inhibitors to understand its role in various human diseases (Jarhad et al., 2018).
4. Effects on Neural Cell Proliferation and Differentiation
Overexpression of DYRK1A inhibits neural cell proliferation and promotes premature neuronal differentiation, providing insights into how its dysregulation disrupts normal brain development processes. This effect is mediated by the nuclear export and degradation of cyclin D1 (Yabut et al., 2010).
5. Role as a Gene-specific RNA Polymerase II CTD Kinase
DYRK1A is involved in transcriptional regulation by acting as a CTD kinase for RNA polymerase II, revealing its key role in the transcriptional processes related to translation, RNA processing, and cell cycle (Di Vona et al., 2015).
6. Modulation of Kinase Activity via Autophosphorylation
DYRK1A undergoes autophosphorylation on Serine 520, modulating its kinase activity through 14-3-3 binding. This finding provides insight into the regulation of DYRK1A kinase activity and its biological functions (Álvarez et al., 2007).
7. Exploration of Novel Inhibitor Scaffolds
A variety of novel scaffolds have been reported for DYRK1A inhibition, which could be effective in blocking tau phosphorylation, a key feature of Alzheimer's disease. These findings support the design of new therapeutic drugs (Czarna et al., 2018).
8. Involvement in Steroid Hormone-Induced Transcription
DYRK1A potentiates steroid hormone-induced transcription via interaction with chromatin remodeling factors, suggesting its broad influence on steroid hormone-controlled cellular events, which could be relevant in understanding Down syndrome pathophysiology (Sitz et al., 2004).
9. Dual Role in Cell Growth and Tumorigenesis
DYRK1A exhibits dual roles in tumorigenesis, functioning as both a tumor suppressor and an oncogene depending on the cellular context. This highlights the complexity and potential therapeutic implications of DYRK1A in cancer treatment (Fernández-Martínez et al., 2015).
10. DYRK1A in Neurodevelopmental Disorders
DYRK1A's role in ciliogenesis and brain size regulation is crucial for understanding its function in neurodevelopmental disorders, such as autism and Down syndrome. Its involvement in these key developmental processes underscores its significance in the pathobiology of these disorders (Willsey et al., 2020).
Propriétés
Numéro CAS |
1640364-04-0 |
|---|---|
Nom du produit |
DYRKi |
Formule moléculaire |
C20H13F3N4O2S |
Poids moléculaire |
430.4052 |
Nom IUPAC |
2-(2,3-Dihydro-benzofuran-5-yl)-thiazole-4-carboxylic acid (5-trifluoromethyl-1H-benzoimidazol-2-yl)-amide |
InChI |
InChI=1S/C20H13F3N4O2S/c21-20(22,23)12-2-3-13-14(8-12)26-19(25-13)27-17(28)15-9-30-18(24-15)11-1-4-16-10(7-11)5-6-29-16/h1-4,7-9H,5-6H2,(H2,25,26,27,28) |
Clé InChI |
IINDNGLKYISGRR-UHFFFAOYSA-N |
SMILES |
O=C(C1=CSC(C2=CC=C(OCC3)C3=C2)=N1)NC4=NC5=CC(C(F)(F)F)=CC=C5N4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DYRKi |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine](/img/structure/B607155.png)








